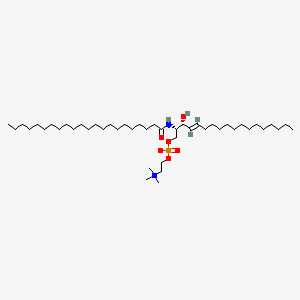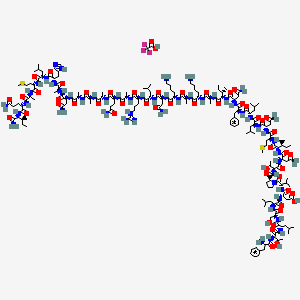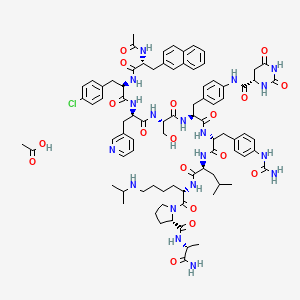
4-Fluoroisocathinone hydrochloride
Descripción general
Descripción
4-Fluoroisocatinona (clorhidrato) es un compuesto sintético que imita estructuralmente las catinonas sustituidas y las fenetilaminas. A menudo se utiliza como un estándar de referencia analítica en química forense y toxicología. El compuesto es conocido por su potencial como droga de diseño de abuso, aunque sus propiedades fisiológicas y toxicológicas no se han informado ampliamente .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Fluoroisocatinona (clorhidrato) típicamente implica la reacción de 4-fluorobenzaldehído con nitroetano para formar 4-fluoro-β-nitroestireno. Este intermedio se reduce luego a 4-fluoroanfetamina, que se oxida posteriormente a 4-fluoroisocatinona. El paso final implica la formación de la sal de clorhidrato .
Métodos de producción industrial
el enfoque general implicaría escalar el proceso de síntesis de laboratorio, asegurando la manipulación adecuada y las medidas de seguridad debido al potencial del compuesto como droga de diseño .
Análisis De Reacciones Químicas
Tipos de reacciones
4-Fluoroisocatinona (clorhidrato) experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión de 4-fluoroanfetamina a 4-fluoroisocatinona.
Reducción: Reducción de 4-fluoro-β-nitroestireno a 4-fluoroanfetamina.
Sustitución: Posibles reacciones de sustitución en el anillo aromático.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Reacciones de sustitución aromática electrofílica utilizando reactivos como halógenos o grupos nitro.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen 4-fluoroanfetamina y 4-fluoro-β-nitroestireno, que son intermediarios en la síntesis de 4-Fluoroisocatinona (clorhidrato) .
Aplicaciones Científicas De Investigación
4-Fluoroisocatinona (clorhidrato) se utiliza principalmente en la investigación científica para:
Química forense: Como un estándar de referencia analítica para la identificación de drogas de diseño.
Toxicología: Estudiando las propiedades toxicológicas y los posibles efectos en la salud.
Espectrometría de masas: Utilizado en espectrometría de masas para el análisis de catinonas sintéticas
Mecanismo De Acción
El mecanismo de acción exacto de 4-Fluoroisocatinona (clorhidrato) no se comprende bien. Se cree que actúa de manera similar a otras catinonas sintéticas al aumentar la liberación de neurotransmisores como la dopamina y la norepinefrina en el cerebro. Esto lleva a efectos estimulantes, que son característicos de los derivados de catinona .
Comparación Con Compuestos Similares
Compuestos similares
- 4-Metilmetcatinona (mefedrona)
- 3,4-Metilendioxipirovalerona (MDPV)
- 4-Metilethcatinona (4-MEC)
Singularidad
4-Fluoroisocatinona (clorhidrato) es única debido a la presencia de un átomo de flúor en el anillo aromático, lo que puede influir en sus propiedades farmacológicas y estabilidad metabólica. Esta modificación estructural lo distingue de otras catinonas sintéticas y fenetilaminas .
Propiedades
IUPAC Name |
1-amino-1-(4-fluorophenyl)propan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c1-6(12)9(11)7-2-4-8(10)5-3-7;/h2-5,9H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHXQTGOCZVEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344542 | |
| Record name | 4-Fluoroisocathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093282-02-9 | |
| Record name | 4-Fluoroisocathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B3026350.png)

![2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt](/img/structure/B3026353.png)


![1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-S-[(4-methoxyphenyl)methyl]-L-cysteinyl-L-tryptophyl-L-alanyl-L-arginyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide](/img/structure/B3026357.png)
![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)
![N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026359.png)


